Product packaging for Methyl S-trityl-L-cysteinate(Cat. No.:)

Methyl S-trityl-L-cysteinate

Cat. No.: B14889223
M. Wt: 377.5 g/mol
InChI Key: DXUZZMIANHJYIU-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl S-trityl-L-cysteinate is a compound with the chemical formula C23H23NO2S. nih.gov It is structurally characterized by an L-cysteine core where the thiol group is protected by a bulky trityl (triphenylmethyl) group, and the carboxyl group is esterified with a methyl group. This specific combination of features makes it a valuable intermediate in various synthetic pathways.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C23H23NO2S nih.gov
Molecular Weight 377.5 g/mol nih.gov
IUPAC Name methyl (2R)-2-amino-3-tritylsulfanylpropanoate nih.gov
Boiling Point 498.5°C at 760mmHg lookchem.com
Flash Point 255.3°C lookchem.com
Density 1.178g/cm3 lookchem.com

L-cysteine, a proteinogenic amino acid, is distinguished by its thiol (-SH) side chain. wikipedia.org This functional group is highly reactive and participates in a variety of crucial biological processes, making its derivatives objects of intense study in chemical biology. The thiol group's nucleophilicity is key to its role in enzymatic reactions. wikipedia.org

Derivatives of L-cysteine are instrumental in several areas of research:

Peptide and Protein Chemistry: Cysteine residues are fundamental to protein structure, primarily through the formation of disulfide bonds which stabilize tertiary and quaternary structures. wikipedia.org The synthesis of complex peptides and proteins often requires the use of cysteine derivatives with protected thiol groups to prevent unwanted side reactions. rsc.org

Bioconjugation: The reactivity of the cysteine thiol allows for the specific attachment of labels, drugs, and other molecules to proteins and peptides. This is a cornerstone of creating antibody-drug conjugates and other targeted therapeutics.

Redox Biology: Cysteine is a key player in maintaining the cellular redox state, most notably as a precursor to the antioxidant glutathione. wikipedia.orgresearchgate.net Studying cysteine derivatives helps to elucidate the mechanisms of oxidative stress and develop therapeutic interventions.

The trityl (Trt) group is a bulky and acid-labile protecting group for the thiol function of cysteine. researchgate.netsigmaaldrich.com Its use is widespread in peptide synthesis for several key reasons:

Stability and Orthogonality: The S-trityl group is stable under a wide range of reaction conditions, yet it can be selectively removed. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the trityl group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage from the resin. sigmaaldrich.com This orthogonality allows for the selective deprotection of other protecting groups while the S-trityl group remains intact.

Prevention of Side Reactions: The primary role of the S-trityl group is to prevent the oxidation of the thiol to form disulfide bonds prematurely and to block its nucleophilic character, which could otherwise lead to undesired side reactions during peptide chain elongation. rsc.org

Reversibility: The cleavage of the S-trityl group is a reversible process. The stability of the trityl cation means that scavengers are often required during deprotection to prevent the reattachment of the trityl group to the thiol. sigmaaldrich.com

The introduction of the trityl group as a cysteine protecting group was a significant advancement, as its cleavage can be achieved without affecting existing disulfide bonds, a common issue with earlier methods. researchgate.net

This compound serves as a key building block and intermediate in various research applications. Its utility is demonstrated in several areas:

Synthesis of Complex Natural Products: The compound has been utilized as a starting material in the total syntheses of marine natural products like lyngbyabellins. mdpi.com In these syntheses, the methyl ester and the S-trityl group provide the necessary protection and functionality to construct complex molecular architectures.

Peptide Synthesis: While Fmoc-Cys(Trt)-OH is more commonly used directly in SPPS, this compound can be a precursor for the synthesis of specialized N-methylated cysteine derivatives. nih.govresearchgate.net N-methylation is a strategy used to modify the properties of peptides, such as their conformational flexibility and resistance to enzymatic degradation. researchgate.net

Medicinal Chemistry: The broader family of S-trityl-L-cysteine derivatives has shown significant biological activity. For instance, S-trityl-L-cysteine itself is a known inhibitor of the mitotic kinesin Eg5, a target for anticancer therapies. lktlabs.commedchemexpress.comnih.gov This highlights the potential for derivatives like this compound to be used in the development of novel therapeutic agents.

Research Findings Involving this compound and Related Compounds:

Research AreaKey Finding
Natural Product Synthesis Used as an intermediate in the synthesis of lyngbyabellin O and P. mdpi.com
Peptide Modification Serves as a precursor for preparing N-methylated cysteine derivatives, which are important for creating peptides with modified biological properties. nih.govresearchgate.net
Anticancer Research The parent compound, S-trityl-L-cysteine, is a potent and selective inhibitor of mitotic kinesin Eg5, inducing mitotic arrest in cancer cells. lktlabs.commedchemexpress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23NO2S B14889223 Methyl S-trityl-L-cysteinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23NO2S

Molecular Weight

377.5 g/mol

IUPAC Name

methyl (2R)-2-amino-3-tritylsulfanylpropanoate

InChI

InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3/t21-/m0/s1

InChI Key

DXUZZMIANHJYIU-NRFANRHFSA-N

Isomeric SMILES

COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N

Canonical SMILES

COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Preparations of Methyl S Trityl L Cysteinate

Esterification Protocols for Methyl S-trityl-L-cysteinate

Direct Esterification from S-trityl-L-cysteine

A common and effective method for the direct esterification of S-trityl-L-cysteine involves the use of thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). mdpi.com This reagent combination facilitates the formation of the methyl ester in a quantitative yield. mdpi.com The reaction proceeds by the activation of the carboxylic acid by thionyl chloride, followed by nucleophilic attack by methanol to yield the desired ester.

Another approach utilizes a solution of methanolic hydrogen chloride (HCl). This method has been employed in the synthesis of peptide fragments on a 2-chlorotrityl resin, demonstrating good to excellent conversion to the C-terminal methyl ester within a few hours. ysu.am The acidic conditions promote the esterification while being compatible with certain acid-labile protecting groups. ysu.am

Reagent SystemSolventTypical Reaction TimeYieldReference
Thionyl ChlorideMethanolNot specifiedQuantitative mdpi.com
Methanolic HCl (0.2 M)Methanol3 hours73-98% ysu.am

Optimization of Esterification Reaction Conditions

The efficiency of the esterification process is highly dependent on the reaction conditions. For instance, when using methanolic HCl, the concentration of the acid is a critical parameter. ysu.am Studies have shown that a 0.2 M solution provides a good balance between achieving complete esterification and preserving common acid-sensitive side-chain protecting groups like N-Boc, tert-butyl ether, and trityl groups. ysu.am Higher concentrations of HCl can lead to the undesired cleavage of these protecting groups. ysu.am

The choice of resin in solid-phase peptide synthesis (SPPS) also influences the esterification outcome. The 2-chlorotrityl linker has been shown to be effective for transesterification reactions, while Wang resin results in slower conversions and requires longer reaction times, which can increase the risk of side-product formation. ysu.am

Precursor Synthesis: S-trityl-L-cysteine

The availability of high-purity S-trityl-L-cysteine is a prerequisite for the successful synthesis of its methyl ester. This precursor is typically prepared by the S-alkylation of L-cysteine with a trityl group donor.

Traditional Synthetic Routes Utilizing Trityl Chloride

The most established method for the synthesis of S-trityl-L-cysteine involves the reaction of L-cysteine with trityl chloride (Trt-Cl). This reaction is typically carried out under basic conditions to deprotonate the thiol group of cysteine, rendering it nucleophilic for attack on the trityl chloride. The trityl group serves as a bulky and acid-labile protecting group for the sulfur atom of cysteine, preventing its oxidation and other unwanted side reactions during subsequent synthetic steps. researchgate.net

Alternative Methodologies for S-trityl-L-cysteine Preparation

While the use of trityl chloride is prevalent, alternative methods for introducing the S-trityl group have been explored. These can include the use of trityl-based reagents other than the chloride, or different reaction strategies altogether. For instance, the development of various cysteine protecting groups and their application in peptide synthesis is an active area of research, which can lead to novel approaches for preparing S-trityl-L-cysteine and its analogs. rsc.org The choice of methodology can be influenced by factors such as the desired scale of the reaction, the presence of other functional groups in the molecule, and the need for specific reaction conditions.

Control of Stereochemical Purity in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center at the α-carbon of the cysteine residue is a critical aspect of the synthesis. Racemization, the formation of an equal mixture of L- and D-enantiomers, can occur under certain reaction conditions, particularly those involving basic environments.

Strategies for Achieving High Enantiomeric Purity (e.g., Chemical Resolution)

Achieving high enantiomeric purity is a critical aspect of the synthesis of chiral compounds like this compound, particularly when racemization can occur during the synthetic process. Chemical resolution is a key strategy employed to separate enantiomers and obtain a product with high optical purity.

One effective method for obtaining enantiomerically pure S-trityl-L-cysteine derivatives involves chemical resolution through diastereomeric salt formation. Research has shown that racemization can be a problem during the synthesis of S-trityl-L-cysteine amide. google.com To address this, a method has been developed to obtain an optically pure chiral product. This involves taking the crude, partially racemized product and dissolving it in a solvent such as ethyl acetate. google.com A chiral resolving agent, L-dibenzoyl tartaric acid, is then added to the solution. google.com This leads to the formation of diastereomeric salts, one of which preferentially crystallizes from the solution. Through this process, the desired enantiomer can be isolated with an enantiomeric excess (ee) of greater than 99.0%. google.com Subsequent treatment of the purified salt allows for the recovery of the pure enantiomer. google.com

Another powerful technique for the separation of enantiomers is chiral ligand-exchange chromatography. S-trityl-(R)-cysteine has been demonstrated to be an effective chiral selector for a dynamically coated, chiral ligand-exchange stationary phase. nih.gov This technique is highly effective for both analytical and preparative-scale separation of the enantiomers of various underivatized amino acids. nih.gov By optimizing chromatographic conditions, such as the type and concentration of cupric salt and the pH of the eluent, excellent separation and resolution factors can be achieved. nih.gov This method is particularly valuable as the relatively easy removal of the Cu(II) ions makes it suitable for obtaining small quantities of enantiomerically pure samples. nih.gov

Table 1: Chemical Resolution Strategy for S-trityl-L-cysteine Derivatives

Step Description Reagents/Conditions Outcome Reference
1 Salt Formation The crude, partially racemized product is dissolved in ethyl acetate. L-dibenzoyl tartaric acid is added. Formation of diastereomeric salts. google.com
2 Crystallization The solution is allowed to crystallize. One diastereomeric salt preferentially precipitates. google.com
3 Isolation & Purification The crystallized salt is isolated. The desired enantiomer is separated as a salt. google.com

| 4 | Liberation of Pure Enantiomer | The purified salt is treated to remove the resolving agent (alkalization). | The final product is obtained with an enantiomeric excess (ee) > 99.0%. | google.com |

Evaluation of Racemization during Synthetic Pathways

The evaluation of racemization is crucial during the synthesis of peptides containing cysteine, as N,S-protected cysteine derivatives can undergo significant racemization. acs.orgnih.gov Contrary to earlier assumptions in the peptide synthesis field, studies have revealed that substantial levels of racemization can occur with commonly used reagents and protocols. acs.orgnih.gov

Systematic studies have been conducted to quantify this issue, often using a model system that allows for the HPLC resolution of H-Gly-L-Cys-Phe-NH₂ from its D-Cys diastereomer. acs.orgnih.gov These investigations have examined the influence of various factors, including coupling conditions and the nature of the sulfur-protecting group, such as S-trityl (Trt). acs.orgnih.gov

It was found that standard coupling protocols using phosphonium (B103445) and aminium salts like BOP, HBTU, HATU, and PyAOP, which often involve a 5-minute preactivation step in the presence of additives like HOBt or HOAt and a tertiary amine base (e.g., DIEA or NMM), can lead to alarmingly high levels of racemization. acs.orgnih.gov The ratio of the D:L peptide formed was found to be in the unacceptable range of 5-33%. acs.orgnih.gov

However, several strategies have been identified to minimize racemization to less than 1% per coupling step. nih.gov These include:

Avoiding Preactivation: Eliminating the preactivation step was shown to reduce racemization levels by a factor of 6 to 7. acs.orgnih.gov

Choice of Base: Using a weaker base, such as 2,4,6-trimethylpyridine (B116444) (TMP, collidine), proved to be substantially better than stronger bases like DIEA or NMM. acs.orgnih.gov

Base Stoichiometry: A two-fold reduction in the amount of base used also contributed to lower racemization. acs.orgnih.gov

Solvent Polarity: Changing the solvent from neat N,N-dimethylformamide (DMF) to a less polar mixture like CH₂Cl₂-DMF (1:1) was beneficial. acs.orgnih.gov

While no S-protecting group completely eliminates the risk of racemization, under optimized conditions, the risk for S-Trt protected cysteine can be kept below 1%. acs.org

Table 2: Influence of Coupling Conditions on Cysteine Racemization

Coupling Reagent/Base Preactivation Solvent % D-Isomer (Racemization) Reference
HBTU/DIEA 5 min DMF 5-33% (unacceptable range) acs.orgnih.gov
BOP/HOBt/NMM 5 min Not specified Unacceptable range acs.org
BOP/HOBt/TMP No CH₂Cl₂-DMF (1:1) <1% (minimal) nih.gov
HBTU/HOBt/TMP No CH₂Cl₂-DMF (1:1) <1% (minimal) nih.gov
HATU/HOAt/TMP No CH₂Cl₂-DMF (1:1) <1% (minimal) nih.gov

Advanced Derivatization and Analog Development of Methyl S Trityl L Cysteinate

Modifications at the Carboxyl Terminus

The methyl ester of Methyl S-trityl-L-cysteinate provides a reactive handle for various transformations, enabling the synthesis of compounds with altered pharmacokinetic or pharmacodynamic properties.

Synthesis of Hydrazide Analogues

The conversion of the C-terminal ester to a hydrazide is a valuable transformation, as peptide hydrazides are important intermediates in peptide and protein chemistry. They can serve as precursors for peptide thioesters, which are crucial for native chemical ligation. One common method for the synthesis of peptide hydrazides is through solid-phase peptide synthesis (SPPS) utilizing a hydrazine-functionalized resin, such as 2-chlorotrityl hydrazine (B178648) resin. In this approach, the peptide chain is assembled on the resin, and subsequent cleavage yields the C-terminal hydrazide.

Alternatively, direct hydrazinolysis of peptidyl-resins, such as those based on the Wang linker, has been shown to be an efficient method for generating peptide hydrazides. nih.gov This approach involves treating the resin-bound peptide with hydrazine, leading to the cleavage of the peptide from the solid support with the concomitant formation of the C-terminal hydrazide. nih.gov This method has been successfully applied to a variety of peptides, including those containing post-translational modifications. nih.gov While less commonly detailed for single amino acid esters in the literature, the fundamental reaction of hydrazinolysis of an ester to a hydrazide is a standard organic transformation.

MethodDescriptionKey Features
Solid-Phase SynthesisAssembly of the peptide on a hydrazine-functionalized resin (e.g., 2-chlorotrityl hydrazine resin).Allows for the synthesis of complex peptide hydrazides.
Direct Hydrazinolysis of Peptidyl-ResinTreatment of a resin-bound peptide (e.g., on a Wang linker) with hydrazine to cleave the peptide and form the hydrazide. nih.govEfficient for various peptides, including those with modifications. nih.gov

C-Terminal Ester Modifications in Peptidomimetics

Modification of the C-terminal methyl ester to other ester forms is a common strategy in the design of peptidomimetics to enhance properties such as membrane permeability and metabolic stability. A robust method for synthesizing peptides with various C-terminal cysteine alkyl esters involves the use of trityl side-chain anchoring in solid-phase peptide synthesis.

In this strategy, an N-terminally protected S-trityl-L-cysteine methyl ester is anchored to a trityl-based resin, such as 2-chlorotrityl chloride (2-ClTrt-Cl) or trityl chloride (Trt-Cl) resin, via its side-chain thiol. nih.govnih.gov The peptide chain is then elongated using standard Fmoc-based SPPS. nih.govnih.gov Finally, cleavage from the resin under acidic conditions, which also removes the S-trityl group, yields the desired peptide with a C-terminal methyl ester. nih.gov This method has been successfully applied to the synthesis of the yeast mating pheromone a-factor (B1252094) and its analogs, demonstrating its utility in preparing biologically active peptides. nih.govnih.gov The use of Trt-Cl resin was found to nearly double the yield of the desired peptide compared to the 2-ClTrt-Cl resin in the synthesis of an a-factor precursor. nih.gov Importantly, this method proceeds with minimal racemization of the C-terminal cysteine residue. nih.gov

Resin TypeKey FeatureReference
2-ClTrt-ClCommonly used for side-chain anchoring. nih.govnih.gov
Trt-ClDemonstrated higher yields in specific applications. nih.gov nih.gov

N-Terminal Modifications

The primary amine of this compound is a key site for derivatization, allowing for the introduction of a wide range of substituents through various chemical strategies.

Reductive Alkylation Strategies

Reductive amination is a powerful method for the N-alkylation of amines, including amino acids and their derivatives. masterorganicchemistry.com This two-step process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

This strategy has been applied to S-trityl-L-cysteine derivatives, particularly for the synthesis of N-methylated analogs, which are discussed in more detail in section 3.2.3. The general applicability of reductive amination allows for the introduction of a wide range of alkyl groups at the N-terminus of this compound by selecting the appropriate aldehyde or ketone.

Reducing AgentCharacteristics
Sodium Cyanoborohydride (NaBH3CN)Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com

Acylation Approaches

N-acylation is a straightforward and widely used method for modifying the N-terminus of amino acids. This reaction involves the treatment of the primary amine with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base.

A specific example of this is the acylation of this compound with 3-methylbut-2-enoic acid. mdpi.com This reaction is carried out in dichloromethane (B109758) at 0 °C using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt), with N,N-diisopropylethylamine (DIPEA) as the base. mdpi.com This approach can be generalized to a wide variety of carboxylic acids, allowing for the synthesis of a diverse library of N-acylated derivatives of this compound.

ReagentRole
3-methylbut-2-enoic acidAcylating agent
EDCI.HClCoupling agent
HOBtCoupling additive
DIPEABase

N-Methylation and its Derivatives

N-methylated amino acids are of significant interest in medicinal chemistry and peptide science as they can impart favorable properties such as increased metabolic stability and altered conformational preferences. S-trityl-L-cysteine derivatives are valuable precursors for the synthesis of protected N-methyl-cysteine (NMe-Cys). nih.govikiam.edu.ec

The N-methylation of N-terminally protected S-trityl-L-cysteine, such as Alloc-Cys(Trt)-OH and Boc-Cys(Trt)-OH, can be achieved in good yields and purities. nih.govikiam.edu.ec These N-methylated derivatives can be further modified in solution to generate a variety of S-protected NMe-Cys compounds. nih.govikiam.edu.ec The Nα-amino protecting group of the NMe-S-protected cysteine can be readily exchanged either on solid phase (from the Alloc precursor) or in solution (from the Boc precursor), further expanding the synthetic utility of this methodology. nih.govikiam.edu.ec

N-terminal Protecting GroupKey Feature
Alloc (Allyloxycarbonyl)Can be removed under mild conditions, suitable for solid-phase synthesis. nih.govikiam.edu.ec
Boc (tert-Butoxycarbonyl)Commonly used in solution-phase synthesis. nih.govikiam.edu.ec

Structural Modifications of the Trityl Moiety

The trityl group, a bulky hydrophobic moiety, plays a crucial role in the interaction of S-trityl-L-cysteine (STLC) analogs with their biological targets. Fine-tuning the steric and electronic properties of this group through substitution and structural rearrangement has proven to be an effective strategy for enhancing inhibitory potency.

Introduction of Aromatic Substituents

The introduction of substituents onto the phenyl rings of the trityl group has been explored to modulate the binding affinity of STLC derivatives. The addition of a single para-methyl group to one of the phenyl rings of an STLC analog was found to enhance its in vitro efficacy. najah.edu Further studies have shown that incorporating a para-chloro substituent on a benzyl (B1604629) STLC scaffold can also lead to a twofold increase in activity. researchgate.net This enhancement is attributed to improved hydrophobic interactions within the target's binding pocket. researchgate.net

The strategic placement of these substituents can optimize van der Waals and hydrophobic interactions with specific residues in the binding site of target proteins, such as the mitotic kinesin Eg5. For instance, the crystal structure of Eg5 in complex with a para-chloro substituted analog revealed that the halogen atom occupies a hydrophobic cavity, thereby strengthening the ligand-protein interaction. researchgate.net

Table 1: Impact of Aromatic Substitution on Biological Activity
CompoundSubstituentObserved Effect
S-trityl-L-cysteine analogpara-methylImproved in vitro efficacy najah.edu
benzyl S-trityl-L-cysteine analogpara-chloroTwo-fold increase in activity researchgate.net

"Methylene Shuffle" Strategies for Enhanced Interactions

The "methylene shuffle" is a medicinal chemistry strategy that involves the introduction of a methylene (B1212753) (-CH2-) group to alter the positioning of aromatic rings, thereby improving their fit within the hydrophobic pockets of a binding site. najah.edunih.gov In the context of STLC analogs, replacing a phenyl ring with a benzyl group has been shown to afford a moderate increase in potency. najah.edu This modification allows for an improved fit of the phenyl rings into the hydrophobic recesses of the binding site, leading to enhanced inhibitory activity. najah.edunih.gov This approach has been successfully applied to explore the structure-activity relationship (SAR) of the trityl head group in Eg5 inhibitors, leading to the development of compounds with potent, sub-micromolar inhibition of Eg5's basal ATPase activity. nih.gov

Incorporation into Complex Molecular Scaffolds

The versatility of the this compound scaffold extends to its use as a building block for the synthesis of more complex molecules, including peptidomimetics and drug conjugates.

Peptidomimetic Derivatives (e.g., Thiazole (B1198619) Formation via Multicomponent Reactions)

Thiazoles are five-membered heterocyclic compounds that are considered valuable structural motifs in the design of peptidomimetics. uq.edu.aunih.gov From a structural standpoint, the thiazole ring can be viewed as a cyclized and dehydrated derivative of a cysteine residue. uq.edu.au This bioisosteric relationship allows for the incorporation of thiazoles into peptide sequences to mimic or stabilize specific secondary structures, such as β-turns. nih.gov The planar and aromatic nature of the thiazole ring, along with its hydrogen bond accepting nitrogen, makes it a suitable surrogate for the amide bond in peptides. uq.edu.au The synthesis of thiazole-containing peptidomimetics can be achieved through various synthetic routes, including solid-phase synthesis strategies that allow for the construction of diverse molecular libraries. nih.gov

Anthraquinone (B42736) Conjugates

This compound is a key intermediate in the synthesis of cysteine-containing anthraquinone derivatives. nih.govresearchgate.net The synthesis involves the initial preparation of S-trityl-L-cysteine methyl ester, followed by conjugation to an anthraquinone core. nih.gov The trityl protecting group on the sulfur atom can be subsequently removed under acidic conditions to yield the final anthraquinone-cysteine conjugate. nih.gov These conjugates are of interest due to the diverse biological activities associated with the anthraquinone scaffold, including potential anticancer properties. The cysteine moiety can influence the molecule's solubility, cellular uptake, and interaction with biological targets.

Table 2: Synthesis of Anthraquinone Conjugate
StepReactantsProductKey Transformation
1S-Trityl-L-cysteine, Methanol (B129727), Thionyl chlorideS-Trityl-L-cysteine methyl esterEsterification of the carboxylic acid nih.gov
2S-Trityl-L-cysteine methyl ester, Anthraquinone derivativeAnthraquinone-S-trt-Cys(OMe)Conjugation to the anthraquinone core nih.gov
3Anthraquinone-S-trt-Cys(OMe), Triethylsilane, Trifluoroacetic acidAnthraquinone-cysteine conjugateDeprotection of the trityl group nih.gov

Spectroscopic Characterization and Structural Elucidation of Methyl S Trityl L Cysteinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the presence and connectivity of hydrogen atoms within Methyl S-trityl-L-cysteinate. The characteristic chemical shifts observed in the ¹H NMR spectrum allow for the unambiguous assignment of protons to their respective functional groups.

The protons of the trityl group, being aromatic, typically resonate in the downfield region of the spectrum. The methoxy (B1213986) group of the methyl ester introduces a singlet peak, while the protons on the cysteine backbone (α-CH and β-CH₂) exhibit distinct multiplets. The coupling patterns between these protons provide valuable information about their spatial relationships.

A representative ¹H NMR spectrum of a related compound, N-Trityl-L-serine methyl ester, shows distinct signals that can be correlated to the structural features of this compound. spectrabase.com The precise chemical shifts can be influenced by the solvent used for analysis. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar compounds and functional groups.

Functional Group Approximate Chemical Shift (ppm) Multiplicity
Trityl (Ar-H) 7.20 - 7.50 Multiplet
Methoxy (-OCH₃) ~3.70 Singlet
α-CH 3.50 - 4.00 Multiplet
β-CH₂ 2.80 - 3.20 Multiplet
Amino (-NH₂) Variable Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for a comprehensive analysis of the carbon framework. chemicalbook.comspectrabase.com

The carbons of the trityl group appear in the aromatic region of the spectrum. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The α-carbon and β-carbon of the cysteine moiety, as well as the carbon of the methoxy group, all exhibit characteristic resonances. The chemical shifts of the α- and β-carbons are particularly sensitive to the oxidation state of the sulfur atom. nih.govnih.gov

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar compounds and functional groups.

Carbon Atom Approximate Chemical Shift (ppm)
Carbonyl (C=O) 170 - 175
Trityl (Aromatic C) 125 - 145
Trityl (Quaternary C) ~67
α-Carbon 50 - 55
Methoxy (O-CH₃) ~52
β-Carbon 30 - 35

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of this compound with a high degree of confidence. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound is calculated to be 377.14495015 Da. nih.gov HRMS is crucial for verifying the successful synthesis of the target molecule and for identifying any potential impurities.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of thermally labile and non-volatile molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating gas-phase ions. This method is particularly useful for identifying the protonated molecular ion [M+H]⁺ of the compound. The resulting mass spectrum typically shows a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton, confirming its molecular identity. ESI-MS is also a valuable tool for monitoring the progress of reactions and for the analysis of complex mixtures containing cysteine derivatives. researchgate.netnih.govnih.govnih.gov

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups within its structure.

Key vibrational frequencies include the stretching vibrations of the N-H bond in the amino group, the C=O bond in the ester group, and the C-S bond. The aromatic C-H and C=C stretching vibrations from the trityl group are also readily identifiable. The absence of a strong S-H stretching band, typically found around 2550 cm⁻¹, confirms the successful protection of the cysteine's thiol group with the trityl group. researchgate.netresearchgate.netresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is generated based on typical IR absorption values for the functional groups present in the molecule.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H (Amino) Stretching 3300 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=O (Ester) Stretching 1735 - 1750
C=C (Aromatic) Stretching 1450 - 1600
C-O (Ester) Stretching 1000 - 1300
C-S Stretching 600 - 800

X-ray Crystallography for Solid-State Structure Determination

Analysis of Absolute Stereochemistry

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly in the context of drug development, as different enantiomers can exhibit distinct biological activities. researchgate.net X-ray crystallography is a primary method for establishing the absolute stereochemistry of a chiral compound, provided that a suitable single crystal can be obtained. nih.govresearchgate.net For this compound, which is derived from the naturally occurring L-cysteine, the stereocenter at the α-carbon is of the (R) configuration, as designated by the Cahn-Ingold-Prelog priority rules. This is explicitly stated in its IUPAC name: methyl (2R)-2-amino-3-tritylsulfanylpropanoate. nih.gov

The analysis of anomalous dispersion effects in the X-ray diffraction data allows for the determination of the absolute structure. thieme-connect.de This is particularly effective when the molecule contains heavier atoms, such as the sulfur atom in this compound. thieme-connect.de The Flack parameter, derived from the crystallographic refinement, provides a reliable indicator of the correctness of the assigned absolute configuration. researchgate.net

Elucidation of Molecular Conformation and Intermolecular Interactions

The crystal structure of a molecule reveals not only its internal geometry but also how it packs in the solid state, which is governed by intermolecular interactions. mdpi.com In the case of L-cysteine and its derivatives, hydrogen bonding and other non-covalent interactions play a significant role in defining the crystal packing. nih.goved.ac.uknih.gov

For instance, in the crystal structure of L-cysteine, molecules are linked by N—H···O hydrogen bonds, forming layers. ed.ac.uk The thiol group can participate in either S—H···S or S—H···O hydrogen bonds, and this can lead to polymorphism, where the compound can exist in different crystalline forms. nih.goved.ac.uk Static solid-state energy calculations have shown that for L-cysteine, the structure with S–H···S intermolecular interactions is slightly lower in energy than one with S–H···O interactions, suggesting a preference for the former. nih.gov

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation Measurements)

Chiroptical methods are essential for characterizing chiral molecules by their interaction with polarized light. These techniques are particularly valuable for determining the enantiomeric purity and, in some cases, the absolute configuration of a compound. nsf.govrsc.orgrsc.org

Optical rotation is a fundamental chiroptical property that measures the rotation of the plane of plane-polarized light by a chiral substance. For S-trityl-L-cysteine, a specific rotation value of [α]25/D +115° (c = 0.8 in 0.04 M ethanolic HCl) has been reported, confirming its chiral nature. sigmaaldrich.com This measurement is a routine method to verify the enantiomeric form of the compound.

Electronic Circular Dichroism (ECD) spectroscopy, another powerful chiroptical technique, measures the differential absorption of left and right circularly polarized light. nih.gov The resulting spectrum is highly sensitive to the stereochemical environment of the chromophores within the molecule. For this compound and its derivatives, the phenyl rings of the trityl group and the carbonyl group of the ester serve as chromophores. The ECD spectrum can provide detailed information about the conformation and absolute configuration of the molecule in solution. nsf.govrsc.org For instance, the formation of chiral disulfide bonds in cysteine derivatives can induce intense Cotton effects in the ECD spectrum, which can be used for sensitive and selective chiral sensing. nih.gov

Computational Chemistry and Molecular Modeling in Structural Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, complementing experimental techniques by providing insights into molecular properties and interactions at an atomic level. science.govsiftdesk.org

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is crucial for understanding the mechanism of action of drugs and for designing new, more potent inhibitors.

S-trityl-L-cysteine (STLC) and its derivatives are known inhibitors of the human mitotic kinesin Eg5, a potential target for cancer chemotherapy. researchgate.netnih.govnih.govnih.govnih.govlktlabs.comacs.orgmedchemexpress.combio-techne.com Molecular docking studies have been instrumental in elucidating how these molecules bind to Eg5. nih.gov These studies have shown that STLC binds to an allosteric pocket in the motor domain of Eg5, formed by helix α2, loop L5, and helix α3. nih.govmedchemexpress.com The binding of the inhibitor induces conformational changes in the protein, which ultimately inhibits its ATPase activity. nih.gov

The interactions between the ligand and the protein can be visualized and analyzed in detail. For example, the cysteine moiety of STLC is known to form crucial hydrogen bonds with amino acid residues in the binding pocket, with the protonated ammonium (B1175870) group being particularly important. researchgate.net Computational methods can predict these interactions, guiding the design of new derivatives with improved binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies and Design Principles

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity. science.gov

For S-trityl-L-cysteine and its derivatives, extensive SAR studies have been conducted to develop more potent inhibitors of Eg5. researchgate.netnih.govnih.gov These studies have revealed several important design principles:

The Cysteine Moiety: The amine and carboxyl groups of the cysteine backbone are critical for activity, as they form key hydrogen bonds with the protein. researchgate.net

The Trityl Group: The bulky, hydrophobic trityl group occupies a hydrophobic pocket in the Eg5 protein.

Substitutions on the Phenyl Rings: Introducing substituents on the phenyl rings of the trityl group can significantly impact potency. Lipophilic substituents in the para or meta position of one of the phenyl rings have been shown to enhance inhibitory activity. researchgate.netnih.gov For instance, analogues with a p-methyl or p-methoxy substitution demonstrate improved potency. acs.org

These SAR studies, often in conjunction with molecular modeling, have led to the development of new STLC analogues with inhibitory activity in the low nanomolar range. nih.gov The ultimate goal of these studies is to design compounds with improved pharmacological properties, including increased potency, selectivity, and better in vivo efficacy. acs.orgoncodesign-services.com

Applications in Organic and Peptide Synthesis

Cysteine Thiol Protection Strategies

The protection of the cysteine thiol group is often essential during peptide synthesis to prevent unwanted side reactions, such as oxidation to disulfides or alkylation. rsc.org The choice of a suitable protecting group is critical for the successful synthesis of complex peptides.

The trityl (Trt) group, a triphenylmethyl group, is a bulky and acid-labile protecting group widely used for the thiol side chain of cysteine. rsc.orgtotal-synthesis.com Its primary advantages include:

Acid Lability : The S-trityl group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which are commonly used in the final deprotection step of solid-phase peptide synthesis (SPPS). peptide.com This allows for the simultaneous removal of the S-trityl group along with other acid-labile protecting groups and cleavage of the peptide from the resin. peptide.com

Stability : The trityl group is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during SPPS. bachem.com

Steric Hindrance : The bulkiness of the trityl group provides steric protection, preventing the thiol group from participating in undesired reactions. total-synthesis.com

Hydrophobicity : The hydrophobic nature of the trityl group can aid in the purification of protected peptide fragments. total-synthesis.comresearchgate.net

The protection of a thiol with a trityl group typically proceeds via an SN1 mechanism involving a stable trityl cation intermediate. total-synthesis.com

The removal of the S-trityl group is most commonly achieved using trifluoroacetic acid (TFA). peptide.comcommonorganicchemistry.com The cleavage is often performed in the presence of scavengers, such as triisopropylsilane (B1312306) (TIS), to prevent the reactive trityl cation from reattaching to the deprotected thiol or other nucleophilic residues in the peptide. nih.gov

Hydrogen halides, such as hydrogen bromide in acetic acid, can also be used for the deprotection of S-trityl groups. uoa.gr Additionally, oxidative methods using reagents like iodine can be employed to simultaneously deprotect the thiol and form a disulfide bond. peptide.compeptide.com

The table below summarizes common deprotection methods for the S-trityl group.

ReagentConditionsOutcome
Trifluoroacetic Acid (TFA)Typically with scavengers (e.g., TIS)Free thiol
Hydrogen Halides (e.g., HBr)In acetic acidFree thiol
Iodine (I₂)In a suitable solvent (e.g., DCM)Disulfide bond

This table provides a summary of common deprotection methods. Specific conditions may vary depending on the peptide sequence and other protecting groups present.

In the synthesis of peptides with multiple cysteine residues, it is often necessary to form specific disulfide bridges. This is achieved through the use of orthogonal protecting groups, which can be selectively removed under different conditions. rsc.org The S-trityl group is compatible with a variety of other protecting groups, allowing for complex disulfide bond formation strategies. researchgate.net

A common orthogonal protection strategy in Fmoc-based SPPS involves the use of: cblpatras.gr

Fmoc (9-fluorenylmethyloxycarbonyl) for the temporary protection of the α-amino group, which is removed by a base (e.g., piperidine).

tBu (tert-butyl) based groups for the protection of other amino acid side chains, which are removed by strong acid (e.g., TFA).

Trt (trityl) for the protection of the cysteine thiol group, which is also removed by acid, but can be selectively cleaved under milder acidic conditions than tBu groups in some cases. cblpatras.gr

This orthogonality allows for the selective deprotection of specific cysteine residues while others remain protected, enabling the controlled formation of disulfide bonds. For instance, a peptide can be synthesized with one pair of cysteines protected with the acid-labile trityl group and another pair with the acetamidomethyl (Acm) group, which is stable to TFA but can be removed by other methods. researchgate.netacs.org

Role in Solid-Phase Peptide Synthesis (SPPS)

Methyl S-trityl-L-cysteinate is a valuable reagent in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.

For the synthesis of peptides with a C-terminal cysteine methyl ester, a side-chain anchoring strategy can be employed. nih.govnih.gov In this approach, Fmoc-Cys(Trt)-OMe is attached to a trityl-based resin, such as 2-chlorotrityl chloride resin, through its side-chain thiol. nih.govumn.edu This method has been shown to reduce the risk of racemization at the C-terminal cysteine residue, a common side reaction in SPPS. nih.govresearchgate.net The peptide chain is then elongated using standard Fmoc-based SPPS protocols. umn.edu Cleavage from the resin with a mild acidic solution yields the desired peptide with a C-terminal cysteine methyl ester. nih.gov

The incorporation of S-trityl protected cysteine residues into a peptide sequence is a standard method for the subsequent formation of disulfide bridges. rsc.orgresearchgate.net After the peptide chain has been assembled on the solid support, the peptide is cleaved from the resin and all acid-labile protecting groups, including the S-trityl groups, are removed with a reagent cocktail typically containing TFA. The resulting free thiol groups can then be oxidized to form a disulfide bond. peptide.com

For the synthesis of peptides with multiple disulfide bonds, a combination of orthogonal protecting groups is used. For example, one pair of cysteines can be protected with the trityl group, and another with the Acm group. After synthesis and cleavage, the trityl groups are removed, and the first disulfide bond is formed through oxidation. The Acm groups are then selectively removed, and the second disulfide bond is formed. researchgate.net

Strategies for Minimizing Epimerization in SPPS

The choice of the thiol side-chain protecting group for the cysteine residue is a critical factor in mitigating epimerization. The S-trityl (Trt) group, found in this compound, is widely utilized due to its steric bulk, which helps to shield the α-proton from abstraction by the base. peptide.com Research has shown that the extent of epimerization is significantly influenced by the protecting group employed. For instance, studies comparing various protecting groups have demonstrated that the Trt group offers superior performance in minimizing side reactions compared to groups like acetamidomethyl (Acm). csic.es

Several strategies have been developed to suppress epimerization in C-terminal cysteine peptides:

Protecting Group Selection: Utilizing sterically hindering protecting groups like trityl (Trt) or 4-methoxytrityl (Mmt) is a primary strategy. csic.es The large size of the trityl group physically obstructs the approach of the base to the α-proton, thus reducing the rate of epimerization. peptide.com

Modified Deprotection Conditions: The conditions for removing the Nα-Fmoc protecting group can be optimized. Using alternative bases to the standard piperidine, such as 4-methylpiperidine, in combination with an acid rectifier like OxymaPure in DMF, has been shown to effectively minimize epimerization and the formation of N-piperidinyl-Ala adducts. csic.es

Coupling Reagents: The choice of coupling reagent can also influence the degree of racemization. While base-mediated activation methods can promote epimerization, reagents like HCTU and COMU are known for their ability to suppress it. mesalabs.com

The following table summarizes the relative performance of various cysteine side-chain protecting groups in the context of minimizing epimerization during SPPS.

Protecting GroupRelative Epimerization TendencyKey Characteristics
Trityl (Trt) Low csic.esmesalabs.comAcid-labile; its steric bulk minimizes epimerization. peptide.com
tert-Butylthio (StBu) Very Low mesalabs.comRemoved by reduction with thiols or phosphines.
Acetamidomethyl (Acm) High csic.esmesalabs.comRemoved by iodine or silver ions; more prone to side reactions. csic.es
4-Methoxytrityl (Mmt) Low csic.esMore acid-labile than Trt, allowing for selective removal on-resin. csic.es
Tetrahydropyranyl (Thp) Low csic.esOffers good performance in minimizing epimerization. csic.es
tert-Butyl (tBu) High mesalabs.comRequires strong acid (e.g., HF) for removal.

Macrocyclic Peptide Synthesis Contributions

This compound is a valuable precursor for incorporating S-trityl-L-cysteine into peptide chains, which plays a significant role in the synthesis of macrocyclic peptides. Macrocyclization is a key strategy for imparting conformational rigidity, enhancing biological activity, and improving the stability of peptides against enzymatic degradation. nih.gov The S-trityl protecting group is instrumental in these syntheses, primarily in strategies involving disulfide bridging or thiol-ene reactions.

The general approach involves synthesizing a linear peptide precursor on a solid support, incorporating one or more S-trityl-protected cysteine residues at strategic positions. nih.gov Following the completion of the linear sequence, the peptide is cleaved from the resin. The cyclization can then be performed in solution. The acid-labile nature of the S-trityl group allows for its removal during the final cleavage from the resin with trifluoroacetic acid (TFA), exposing the free thiol groups. nih.govub.edu These thiols can then be oxidized under dilute, high-pH conditions to form an intramolecular disulfide bond, yielding the cyclic peptide. uni-kiel.de

Key contributions and strategies include:

Disulfide Bridge Formation: This is the most common application. By placing two S-trityl-protected cysteine residues in the linear peptide sequence, their simultaneous deprotection allows for the formation of a single intramolecular disulfide bond, which acts as the cyclic linker. nih.govuni-kiel.de

Thiol-Ene "Click" Chemistry: The S-trityl group can be used to protect a cysteine thiol that will later participate in a Michael-type addition reaction. For example, a linear peptide can be synthesized with an N-terminal maleimide (B117702) moiety and an internal S-trityl-protected cysteine. ub.edu Upon TFA treatment, the trityl group is removed, and the liberated thiol reacts with the maleimide to form a stable thioether bond, thus cyclizing the peptide. ub.edu Similarly, vinyl sulfonamides have been used as acceptors for the thiol group in on-resin macrocyclization. nih.gov

The table below outlines different macrocyclization strategies that utilize S-trityl-L-cysteine.

Cyclization StrategyDescriptionRole of S-Trityl Group
Intramolecular Disulfide Bridging A linear peptide with two cysteine residues is synthesized. Oxidation of the thiol groups forms a covalent disulfide bond, creating a cyclic structure. nih.govProtects the cysteine thiol groups during SPPS. It is removed during acid cleavage to allow for subsequent oxidation. nih.gov
Thiol-Maleimide Ligation A linear peptide is functionalized with a thiol (from Cys) and a maleimide group. The thiol undergoes a Michael addition to the maleimide to form a stable thioether linkage. ub.eduServes as an acid-labile protecting group for the cysteine residue involved in the cyclization reaction. ub.edu
Thiol-Vinyl Sulfonamide Ligation An on-resin strategy where a deprotected cysteine thiol reacts with a vinyl sulfonamide group at the other end of the peptide chain. nih.govThe related Mmt group, which is more acid-labile, is used to protect the thiol for selective on-resin deprotection before cyclization. nih.gov

While effective, studies have also explored alternatives; for instance, the use of cysteine pseudoprolines has been shown to enhance macrocyclization efficiency and reduce reaction times compared to peptides containing trityl-protected cysteine. acs.orgresearchgate.net

Regioselective Disulfide Bond Formation

In peptides containing multiple cysteine residues, such as conotoxins, controlling the formation of specific disulfide bonds is crucial for achieving the correct three-dimensional structure and biological activity. nih.gov this compound provides the S-trityl protected cysteine, which is a cornerstone in orthogonal protection strategies designed to achieve regioselective disulfide bond formation. nih.govacs.org

The principle of an orthogonal strategy is to use a set of protecting groups for the cysteine thiols that can be removed under different, non-interfering chemical conditions. rsc.org This allows for the stepwise deprotection of specific pairs of cysteines and their subsequent oxidation to form the desired disulfide bridge, without affecting the other protected cysteines. nih.govrsc.org

The trityl (Trt) group is highly effective in this context because it is labile to mild acid (e.g., TFA), a condition that leaves many other protecting groups intact. researchgate.net It is frequently used in combination with other groups such as:

Acetamidomethyl (Acm): This group is stable to the acidic conditions used to remove Trt but can be selectively cleaved using iodine (I₂) or silver ions. nih.govacs.org

4-Methoxybenzyl (Mob): This group is also acid-labile but requires stronger acid conditions for removal than Trt, allowing for sequential deprotection. nih.gov

tert-Butylthio (StBu): This group is stable to acid but is removed by reduction with thiols or phosphines. nih.govresearchgate.net

A typical strategy for a three-disulfide-bond peptide involves protecting the six cysteine residues with three orthogonal pairs (e.g., Cys(Trt)₂, Cys(Acm)₂, Cys(Mob)₂). The synthesis proceeds as follows:

The peptide is cleaved from the resin using TFA, which simultaneously removes the Trt groups. The first disulfide bond is then formed by oxidizing the two free thiols. nih.govrockefeller.edu

The resulting peptide, now with one disulfide bond and four protected cysteines, is treated with iodine to remove the Acm groups, allowing for the formation of the second specific disulfide bond. nih.govrockefeller.edu

Finally, the third pair of cysteines is deprotected (e.g., using stronger acid for Mob), and the third disulfide bond is formed. nih.gov

This directed, stepwise approach ensures the formation of a single, desired isomer, in contrast to random oxidation which can lead to a mixture of scrambled disulfide isomers. nih.gov A post-synthetic S-tritylation strategy has also been developed, where free thiols on a cleaved peptide are selectively tritylated in solution to aid in complex, multi-disulfide bond formations. acs.orgnih.govresearchgate.net

The following table presents common orthogonal protecting group combinations used with S-trityl-L-cysteine for regioselective disulfide bond formation.

Protecting Group CombinationRemoval Condition for Group 1Removal Condition for Group 2Application
Trt / Acm Mild Acid (TFA) Iodine (I₂) nih.govSynthesis of peptides with two or more disulfide bonds. acs.orgrockefeller.edu
Trt / Mob / Acm Mild Acid (TFA) nih.govStronger Acid (for Mob) / Iodine (for Acm) nih.govSynthesis of complex peptides like conotoxins with three disulfide bonds. nih.gov
Trt / StBu Mild Acid (TFA) Reducing agents (e.g., DTT, TCEP) nih.govStepwise disulfide formation in multi-cysteine peptides. nih.govresearchgate.net

Biochemical Applications and Mechanistic Studies

Enzyme Inhibitory Activities

Human Mitotic Kinesin Eg5 (KSP) Inhibition

Methyl S-trityl-L-cysteinate is a well-characterized, potent, and selective inhibitor of the human mitotic kinesin Eg5. tocris.commedchemexpress.com Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division. researchgate.netnih.gov Inhibition of Eg5 leads to a characteristic mitotic arrest with the formation of monopolar spindles, which can ultimately trigger apoptotic cell death in proliferating cells. nih.govacs.org

The interaction of STLC with Eg5 is characterized by tight binding. nih.govresearchgate.net While both STLC and another well-known Eg5 inhibitor, monastrol, bind to the same allosteric pocket, STLC exhibits a faster association rate and a slower dissociation rate, contributing to its higher potency. nih.gov The binding of STLC occludes a larger surface area of the Eg5 protein from solvent access compared to monastrol. researchgate.net Infrared spectroscopy and multivariate analysis have revealed that the binding of L5-directed inhibitors like STLC can remodel the allosteric binding surface and transmit long-range structural effects, including rearrangements in β-sheet hydrogen bonding. rcsb.org These structural changes are correlated with the inhibitory response of the drug. rcsb.org

(Interactive table)
ParameterValueReference
Binding Site Allosteric pocket formed by helix α2, loop L5, and helix α3 nih.govacs.orgresearchgate.net
Binding Mechanism Induced-fit acs.orgresearchgate.net
Effect on Eg5 Structure Conformational changes in the motor domain, including the neck-linker region researchgate.netresearchgate.net
Binding Affinity Tight binding, with a faster association and slower dissociation rate than monastrol nih.gov
IC₅₀ (Basal ATPase activity) 1 µM tocris.commedchemexpress.com
IC₅₀ (Microtubule-activated ATPase activity) 140 nM tocris.commedchemexpress.com

In various cell models, STLC has been shown to disrupt the normal process of mitosis. By inhibiting Eg5, STLC prevents the separation of centrosomes, which is a prerequisite for the formation of a bipolar spindle. nih.govresearchgate.net This leads to the accumulation of cells in mitosis with a characteristic monoastral spindle phenotype, where a single aster of microtubules emanates from unseparated centrosomes. nih.govresearchgate.netacs.org

This mitotic arrest specifically occurs in the M phase of the cell cycle. nih.govresearchgate.net Studies have demonstrated that STLC does not interfere with cell cycle progression through the S or G2 phases. nih.govresearchgate.net The mitotic block induced by STLC is reversible; upon removal of the compound, cells can proceed through mitosis and exit the M phase normally. nih.govresearchgate.net The prolonged arrest in mitosis caused by STLC can ultimately lead to the activation of the apoptotic pathway and cell death. acs.orgnih.gov

(Interactive table)
Cellular EffectDescriptionReference
Mitotic Spindle Prevents centrosome separation, leading to the formation of monoastral spindles nih.govresearchgate.netacs.org
Cell Cycle Arrests cells specifically in the M phase nih.govresearchgate.net
Reversibility The mitotic arrest is reversible upon removal of STLC nih.govresearchgate.net
Ultimate Cell Fate Prolonged mitotic arrest can induce apoptosis acs.orgnih.gov
IC₅₀ (HeLa cells) 700 nM for mitotic arrest tocris.com

The elucidation of the crystal structure of Eg5 in complex with STLC has provided invaluable insights for structure-based drug design efforts aimed at developing more potent and specific Eg5 inhibitors. nih.govresearchgate.net The detailed understanding of the interactions between STLC and the allosteric binding pocket has guided the synthesis of STLC analogs with improved inhibitory activity. acs.orgnih.gov

Structure-activity relationship (SAR) studies have explored modifications to the STLC scaffold to enhance its potency. acs.orgnih.gov These studies have revealed the minimal chemical structure necessary for Eg5 inhibition and have identified key positions on the molecule where substitutions can lead to more potent analogs. acs.orgnih.gov For instance, substitutions at the para-position of one of the phenyl rings have yielded compounds with significantly lower IC₅₀ values. acs.orgnih.gov This knowledge continues to fuel the development of novel Eg5 inhibitors with potential as anticancer therapeutics.

Sirtuin Isoform 2 (SIRT2) Inhibition

In addition to its well-established role as an Eg5 inhibitor, STLC has been identified as an inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. nih.gov This discovery represents a repurposing of the STLC scaffold to target a different class of enzymes with important cellular functions.

SIRT2 is a NAD+-dependent deacetylase, meaning it utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor to remove acetyl groups from lysine (B10760008) residues on its substrate proteins. nih.govwikipedia.orgcore.ac.uk This deacetylation activity plays a role in various cellular processes, including the regulation of the cell cycle. nih.govolink.comnih.gov

Research has shown that derivatives of STLC, created by modifying its amino and carboxyl groups, exhibit pronounced inhibitory effects on SIRT2. nih.gov These modifications, which were initially thought to abolish Eg5 activity, conferred SIRT2 inhibitory bioactivity to the STLC scaffold. nih.gov For example, specific STLC derivatives have demonstrated half-maximal inhibitory concentration (IC₅₀) values in the micromolar range against SIRT2. nih.gov This modulation of SIRT2's deacetylase activity by STLC-derived compounds highlights the potential for developing novel inhibitors targeting this sirtuin isoform.

(Interactive table)
CompoundTargetIC₅₀ (µM)Reference
STC4SIRT210.8 ± 1.9 nih.gov
STC11SIRT29.5 ± 1.2 nih.gov
Repurposing of this compound Scaffold

The scaffold of S-trityl-L-cysteine, from which this compound is derived, has been a fertile ground for drug repurposing efforts. nih.govmdpi.com Originally identified as a potent and selective inhibitor of the human mitotic kinesin Eg5, the STLC structure has been modified to target other enzymes, thereby expanding its therapeutic potential beyond its initial anti-mitotic activity. nih.govlktlabs.comnih.govbio-techne.commedchemexpress.comtocris.comnih.govresearchgate.net

A notable example of this repurposing is the development of STLC-derived compounds as inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase involved in cell cycle control and tumorigenesis. nih.govmdpi.com S-trityl-L-cysteine itself is a zwitterionic molecule with free amino and carboxyl groups that are crucial for its binding to the Eg5 pocket. nih.govmdpi.com However, these charged groups can limit its clinical development due to solubility issues. nih.govmdpi.com By modifying these functional groups, researchers have successfully repurposed the STLC scaffold. For instance, the synthesis of derivatives with modified amino and carboxyl groups, starting from the methyl ester of S-trityl-L-cysteine (this compound), has led to new compounds with significant SIRT2 inhibitory activity. nih.govmdpi.com This approach not only shifted the biological target but also addressed the solubility limitations of the parent compound. nih.govmdpi.com

The design of these new SIRT2 inhibitors was inspired by another class of inhibitors based on an S-trityl-L-histidine scaffold. nih.govmdpi.com By replacing the L-histidine moiety with L-cysteine and introducing various substitutions on the primary amine group, scientists were able to confer SIRT2 bioactivity to the STLC core structure. nih.govmdpi.com This represents a clear and successful strategy of drug repurposing, demonstrating the versatility of the S-trityl-L-cysteinate scaffold in generating new bioactive molecules with different mechanisms of action. nih.govmdpi.com

Molecular Docking and Binding Mode Analysis

Molecular docking and binding mode analysis have been instrumental in understanding the interactions of this compound derivatives with their biological targets and in guiding the design of more potent inhibitors.

In the context of its repurposed role as a SIRT2 inhibitor, in silico molecular docking studies were performed on newly synthesized STLC derivatives. nih.govmdpi.com These studies provided insights into the binding interactions within the SIRT2 active site, helping to rationalize the observed inhibitory activities. nih.govmdpi.com The docking analyses supported the hypothesis that modifications to the amino and carboxyl groups of the STLC scaffold could lead to effective binding to SIRT2. nih.govmdpi.com

The binding of the parent compound, S-trityl-L-cysteine, to its original target, the mitotic kinesin Eg5, has also been extensively studied through molecular modeling. researchgate.netnih.gov These studies revealed that STLC binds to a specific allosteric pocket in the motor domain of Eg5, distinct from the ATP binding site. medchemexpress.com The trityl group plays a key role in this interaction, fitting into a hydrophobic pocket, while the amino and carboxyl groups form crucial hydrogen bonds. nih.govmdpi.com Understanding this binding mode has been critical for the structure-activity relationship (SAR) studies of STLC analogues, aiming to develop more potent Eg5 inhibitors. nih.govsigmaaldrich.cn

Furthermore, binding mode investigations have been conducted for STLC derivatives targeting the Hepatitis C Virus (HCV) NS5B polymerase. These studies suggested a common binding mode within an allosteric site in the "thumb" domain of the enzyme. The analysis indicated that further chemical modifications on one of the phenyl rings of the trityl group could lead to improved inhibitory activity.

Inhibition of Other Enzyme Targets (e.g., Hepatitis C Virus NS5B Polymerase, Proteases)

Beyond its well-established role as an Eg5 inhibitor and its repurposed function as a SIRT2 inhibitor, the S-trityl-L-cysteine scaffold has shown inhibitory activity against other key enzymatic targets, notably the Hepatitis C Virus (HCV) NS5B polymerase.

HCV NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a prime target for antiviral drug development. Studies have identified derivatives of S-trityl-L-cysteine as modest inhibitors of HCV NS5B polymerase. These compounds were shown to inhibit the enzyme's activity in in vitro assays and also demonstrated the ability to suppress HCV RNA replication in cell-based reporter systems. The mechanism of inhibition is believed to be allosteric, with the compounds binding to a site on the enzyme that is distant from the active site for RNA synthesis.

While the direct inhibitory activity of this compound on proteases has not been extensively documented in the reviewed literature, the core amino acid, cysteine, is central to the function of a major class of proteases known as cysteine proteases. wikipedia.org These enzymes utilize a cysteine residue in their active site for catalysis. wikipedia.org The catalytic mechanism involves the nucleophilic thiol group of the cysteine attacking the peptide bond of the substrate. wikipedia.org Given this, molecules that can interact with the active site cysteine are potential inhibitors of these enzymes. The S-trityl group in this compound serves as a protecting group for the thiol, which could be leveraged in the design of targeted protease inhibitors.

Bioconjugation and Molecular Labeling Strategies

The unique chemical properties of the S-trityl-L-cysteine scaffold, particularly the reactive thiol group of cysteine when deprotected, make it a valuable component in bioconjugation and molecular labeling strategies.

Role in Targeted Therapeutics Development

In the development of targeted therapeutics, the ability to selectively deliver a cytotoxic agent to cancer cells is paramount. The S-trityl-L-cysteine scaffold has been utilized in the creation of affinity matrices for biochemical analysis, which is a foundational technique in targeted therapy research. nih.gov By immobilizing a derivative of STLC onto beads, researchers were able to specifically capture its cellular target, the kinesin spindle protein (KSP or Eg5), from cancer cell lysates. nih.gov This demonstrates the potential of using this scaffold to create tools for identifying and validating drug targets.

Furthermore, the principles of cysteine-based bioconjugation are central to the development of antibody-drug conjugates (ADCs). thno.org In this approach, a potent drug is linked to a monoclonal antibody that specifically targets a protein on the surface of cancer cells. Cysteine residues, due to their relatively low abundance and unique nucleophilicity, are ideal sites for the site-specific attachment of linker-drug payloads. thno.orgnih.gov The S-trityl group is a well-established protecting group for the cysteine thiol in peptide synthesis, which is a key step in creating the components of some ADCs. bachem.com This highlights the indirect but crucial role of S-trityl-L-cysteine derivatives in enabling the synthesis of complex targeted therapeutics.

Application in Diagnostic Agent Conjugation

The same principles of bioconjugation that apply to targeted therapeutics are also relevant for the development of diagnostic agents. The specific labeling of biomolecules with imaging agents, such as fluorescent dyes or radioisotopes, is essential for their use in diagnostics. rsc.org Cysteine-specific bioconjugation provides a precise way to attach these labels to proteins and peptides. thno.orgrsc.org

The development of new fluorescent dyes with functionalities that react specifically with cysteine residues is an active area of research. rsc.org While direct applications of this compound in this context were not found, the use of the trityl group to protect the cysteine thiol during the synthesis of labeled peptides is a standard practice. bachem.com This allows for the selective deprotection and subsequent labeling at a specific site in the molecule, ensuring the homogeneity of the final diagnostic agent. The ability to create well-defined bioconjugates is critical for obtaining reliable and reproducible results in diagnostic assays. thno.org

Contributions to Protein Engineering Research

The S-trityl protecting group on cysteine has made significant contributions to protein engineering research, primarily by facilitating the chemical synthesis of peptides and proteins. bachem.compnas.org Protein engineering often involves the creation of proteins with novel structures and functions, which can be achieved through techniques like solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL). pnas.orgresearchgate.net

In SPPS, the trityl group is one of the most commonly used protecting groups for the sulfur atom of cysteine. bachem.com Its stability under the conditions of peptide chain elongation and its clean removal at the end of the synthesis make it an ideal choice. bachem.com This has enabled the synthesis of numerous cysteine-containing peptides that are used to study protein structure and function.

Native chemical ligation is a powerful technique for the total chemical synthesis of large peptides and small proteins. pnas.org This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. pnas.org The S-trityl group has been employed in the development of linkers for solid-phase synthesis that generate the required peptide thioesters. pnas.org By using an S-trityl protected mercaptopropionic acid linker, researchers can synthesize a variety of peptide thioesters with different C-terminal amino acids, which greatly expands the scope of NCL for protein engineering. pnas.org

The ability to chemically synthesize proteins allows for the incorporation of unnatural amino acids, post-translational modifications, and site-specific labels, which are invaluable tools for dissecting protein function and engineering new protein-based therapeutics and diagnostics. ksu.edu.sarsc.org The use of S-trityl-L-cysteine and its derivatives as building blocks in these synthetic strategies has therefore been a key enabler of advances in protein engineering. bachem.comresearchgate.net

Emerging Research Directions and Future Perspectives

Enhancement of Bioactivity and Specificity through Analog Design

The core structure of S-trityl-L-cysteine provides a robust scaffold for the design of new, more potent, and selective therapeutic agents. nih.gov A primary strategy involves the chemical modification of the terminal amino and carboxyl groups, which are crucial for binding to the Eg5 protein pocket. mdpi.com By systematically altering these functional groups, researchers aim to create analogues with enhanced inhibitory activity and greater specificity for their intended target.

One approach is the N-methylation of S-trityl-L-cysteine derivatives. S-trityl-L-cysteine (S-Trt Cys) is used as a precursor to synthesize protected N-methyl-cysteines (NMe-Cys). researchgate.net These N-methylated derivatives can then be further modified, allowing for the creation of a diverse library of compounds with potentially improved biological profiles. researchgate.net This method addresses previous challenges in accessing these valuable building blocks for peptide and drug synthesis. researchgate.net

Research has shown that while S-trityl-L-cysteine is a potent inhibitor of Eg5, there is no significant stereospecificity, as the S- and D-enantiomers are nearly equally potent. nih.gov This suggests that modifications to the cysteine backbone could be explored to enhance interactions with the target protein. The development of derivatives also facilitates the creation of tools for biochemical analysis, such as affinity beads, which have been used to confirm the direct interaction of these compounds with the kinesin spindle protein (KSP), also known as Eg5, in cancer cells. nih.gov The ultimate goal of this analog design is to build upon the attractive profile of S-trityl-L-cysteine as a starting point for developing more powerful mitotic inhibitors for cancer therapy. nih.gov

Development of Novel Analogues with Improved Drug-like Properties, including Solubility

A significant hurdle in the clinical development of S-trityl-L-cysteine is its limited solubility, largely attributed to its zwitterionic nature at physiological pH. mdpi.com The presence of both a free primary amine and a carboxylic acid group contributes to this issue. mdpi.com Consequently, a key focus of current research is the design of novel analogues with improved pharmacokinetic properties, particularly solubility.

Masking either the amino or carboxyl terminus of STLC has been shown to be a viable strategy to disrupt the zwitterionic structure and enhance solubility. mdpi.com For instance, the synthesis of Methyl S-trityl-L-cysteinate, where the carboxylic acid is converted to a methyl ester, represents a fundamental modification aimed at improving these properties. Further derivatization, such as converting the methyl ester into a hydrazide analogue, has also been explored. mdpi.com These modifications aim to create more "drug-like" molecules without compromising, and potentially even enhancing, their biological activity. mdpi.com

The table below illustrates how modifications to the parent STLC structure can influence key drug-like properties.

CompoundModificationKey Property Improved
This compound Esterification of the carboxyl groupInterrupts zwitterionic character, potentially improving solubility mdpi.comnih.gov
STC11 (Hydrazide analogue) Conversion of the methyl ester to a hydrazideAddressed solubility limitations of free STLC mdpi.com

These efforts are crucial for transforming promising lead compounds into viable clinical candidates by ensuring they can be effectively delivered and absorbed in biological systems.

Exploration of Alternative Biological Mechanisms of Action

While the primary mechanism of action for S-trityl-L-cysteine and its close analogues is the inhibition of the mitotic kinesin Eg5, recent research has ventured into repurposing this chemical scaffold to target other cellular proteins. nih.govmdpi.com This exploration opens up new therapeutic possibilities for this class of compounds beyond their established role as antimitotic agents.

A notable example is the successful redesign of the STLC scaffold to inhibit sirtuin 2 (SIRT2), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. mdpi.com By modifying the terminal amino and carboxyl groups of STLC, researchers were able to confer a novel bioactivity against SIRT2. mdpi.com This was inspired by the structural similarities to other known SIRT2 inhibitors. mdpi.com Specifically, derivatives were designed to mimic the structure of S-trityl-L-histidine compounds that had previously shown SIRT2 inhibitory effects. mdpi.com

Two such STLC-derived compounds, designated STC4 and STC11, demonstrated significant inhibition of SIRT2, with IC₅₀ values of 10.8 µM and 9.5 µM, respectively. mdpi.com This work represents a clear and successful "repurposing" of the STLC framework, creating drug-like derivatives that function through a completely new mechanism of action. mdpi.com This line of inquiry highlights the versatility of the S-trityl-L-cysteine structure and its potential to yield inhibitors for a variety of biological targets, expanding its therapeutic relevance.

Development of Sustainable and Scalable Synthetic Routes for Industrial and Academic Applications

The advancement of this compound and its analogues from laboratory curiosities to widely used research tools and potential therapeutics hinges on the availability of efficient, cost-effective, and scalable synthetic methods. The development of such routes is critical for both academic exploration and potential industrial-scale production.

Significant progress has been made in creating practical and scalable syntheses for key precursors. For example, a facile and inexpensive route to produce α-methyl cysteine with various thiol protecting groups, including the trityl group, has been described. ed.ac.uk This six-step synthesis starts from L-cysteine ethyl ester and is well-suited for applications in natural product synthesis and solid-phase peptide synthesis. ed.ac.uk

Q & A

Q. What are the standard synthetic protocols for Methyl S-trityl-L-cysteinate, and what parameters critically influence yield and purity?

this compound is typically synthesized via esterification of S-trityl-L-cysteine using methanol and thionyl chloride as a catalyst. Key parameters include:

  • Temperature : Reflux at 80°C for 5 hours ensures complete esterification .
  • Solvent choice : Methanol is preferred due to its reactivity with thionyl chloride.
  • Purification : Column chromatography (e.g., silica gel) is essential to isolate the product from byproducts.
  • Yield optimization : Yields vary (e.g., 39–91% in peptide derivatives ), influenced by stoichiometry and reaction time. Characterization requires NMR, HRMS, and elemental analysis to confirm identity and purity .

Q. How should researchers characterize new Methyl S-trityl-L-cysteine derivatives to meet publication standards?

Per academic guidelines, characterization must include:

  • Spectroscopic data : ¹H/¹³C NMR for structural confirmation and HRMS for molecular weight validation .
  • Chromatographic purity : HPLC or TLC with ≥98% purity thresholds .
  • Elemental analysis : Required for novel compounds to verify stoichiometry .
  • Optical rotation : Critical for chiral integrity, as seen in [α]D values ranging from −89.3 to +166.9 .

Q. What solvents and conditions are recommended for handling this compound due to its stability concerns?

  • Hydrolytic stability : Avoid aqueous acidic/basic conditions to prevent trityl group cleavage.
  • Storage : Use inert atmospheres (N₂/Ar) and low temperatures (−20°C) to minimize oxidation .
  • Solvent compatibility : Dichloromethane (DCM) and chloroform are ideal for solubility without degradation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Detailed procedural documentation : Include exact molar ratios, reaction times, and purification steps (e.g., "dropwise addition of thionyl chloride at 0°C" ).
  • Batch consistency : Use controlled reagent sources (e.g., Sigma-Aldryl grade) and calibrate equipment (e.g., pH meters, thermostats) .
  • Replication : Cross-validate results with independent synthesizers to identify protocol gaps .

Q. What are the common pitfalls in interpreting NMR data for S-trityl-protected cysteine derivatives?

  • Trityl group interference : The bulky trityl moiety can cause signal splitting or shielding artifacts in ¹H NMR.
  • Diastereomer resolution : Use 2D NMR (COSY, NOESY) to distinguish stereoisomers, as seen in δ 170.1–169.2 ppm carbonyl shifts .
  • Solvent peaks : Deuterated chloroform (CDCl₃) is preferred to minimize overlap with analyte signals .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with sterically hindered amino acids?

  • Coupling agents : Use HATU or PyBOP for efficient amide bond formation with bulky residues (e.g., L-valine, L-isoleucine) .
  • Temperature modulation : Lower reaction temperatures (0–4°C) reduce racemization risks .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining yields ≥85% .

Q. What strategies resolve discrepancies between theoretical and observed HRMS data for this compound analogs?

  • Isotopic pattern analysis : Confirm molecular formulae using high-resolution instruments (e.g., ESI-TOF) with <5 ppm error margins .
  • Adduct identification : Account for sodium/potassium adducts (e.g., [M+Na]⁺) by comparing with calculated m/z values .
  • Fragment ion analysis : Use MS/MS to validate unexpected peaks as fragmentation products rather than impurities .

Q. How should researchers design experiments to assess the kinetic stability of the S-trityl group under physiological conditions?

  • pH-dependent studies : Monitor trityl cleavage rates via HPLC in buffers (pH 2–9) at 37°C .
  • Mass spectrometry : Track degradation products (e.g., free cysteine) using LC-MS .
  • Comparative assays : Benchmark against commercially available thiol-protecting groups (e.g., Acm, Bzl) .

Q. What methodologies are effective for synthesizing enantiomerically pure Methyl S-trityl-D-cysteinate?

  • Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts during esterification to enforce enantioselectivity .
  • Chromatographic resolution : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents .
  • Circular dichroism (CD) : Verify enantiopurity by comparing CD spectra with L-configuration standards .

Q. How can computational chemistry aid in predicting the reactivity of this compound in peptide coupling reactions?

  • DFT calculations : Model transition states to predict activation energies for amide bond formation .
  • Molecular dynamics (MD) : Simulate steric clashes between the trityl group and incoming amino acids .
  • Docking studies : Assess compatibility with enzyme active sites (e.g., proteases) for bioconjugation applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.